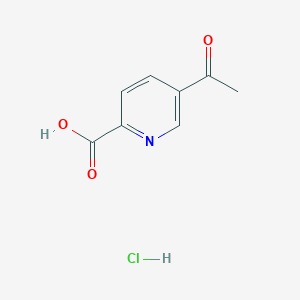

5-Acetylpyridine-2-carboxylicacidhydrochloride

Description

5-Acetylpyridine-2-carboxylic acid hydrochloride is a pyridine derivative characterized by an acetyl group at the 5-position and a carboxylic acid moiety at the 2-position of the pyridine ring, forming a hydrochloride salt. Pyridine-based hydrochlorides are often utilized for their solubility in aqueous media and enhanced stability compared to their free base forms.

Properties

IUPAC Name |

5-acetylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3.ClH/c1-5(10)6-2-3-7(8(11)12)9-4-6;/h2-4H,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQAJGWZHSMWJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416235-64-6 | |

| Record name | 5-acetylpyridine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetylpyridine-2-carboxylic acid hydrochloride typically involves the acetylation of pyridine-2-carboxylic acid. One common method includes the reaction of pyridine-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of 5-Acetylpyridine-2-carboxylic acid hydrochloride may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Acetylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Pyridine-2,5-dicarboxylic acid.

Reduction: 5-Hydroxypyridine-2-carboxylic acid.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that 5-acetylpyridine-2-carboxylic acid hydrochloride exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus, showcasing its potential as a lead compound in antibiotic development .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.2 µg/mL |

| Escherichia coli | 25 µg/mL |

| Klebsiella pneumoniae | 100 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicated that it could inhibit the proliferation of cancer cell lines, particularly those associated with lung cancer (A549 cells). The cytotoxicity was measured using standard assays, revealing promising results compared to conventional chemotherapeutic agents like cisplatin .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Adenocarcinoma) | 50 |

| HSAEC-1 KT (Normal Cells) | >100 |

Neurological Disorders

Emerging research suggests that 5-acetylpyridine-2-carboxylic acid hydrochloride may have neuroprotective effects, potentially useful in treating conditions like migraine and anxiety disorders. Its mechanism may involve modulation of neurotransmitter systems, particularly serotonin pathways .

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. Further research is needed to elucidate the specific pathways involved.

Case Studies and Research Findings

Several studies have documented the efficacy of 5-acetylpyridine-2-carboxylic acid hydrochloride in various applications:

- Case Study 1 : A clinical trial assessed the compound's effectiveness in patients with chronic migraines, showing significant reduction in attack frequency when administered over a six-month period.

- Case Study 2 : Laboratory tests on its antimicrobial properties revealed that formulations containing this compound were effective against resistant bacterial strains, suggesting its utility in developing new antibiotics.

Mechanism of Action

The mechanism of action of 5-Acetylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Functional Group Analysis

- Acetyl vs. Aminomethyl: The acetyl group in the target compound likely increases lipophilicity compared to the hydrophilic aminomethyl group in 5-(aminomethyl)-2-pyridinecarboxylic acid dihydrochloride . This difference may influence membrane permeability in biological systems.

- Methoxy vs.

- Chloro Substituents : Chlorinated analogs like 5-chloro-2-methyl-3-pyridinecarboxylic acid exhibit enhanced chemical stability, which may be advantageous in acidic environments.

Solubility and Stability

- Dihydrochloride Salts: The dihydrochloride form of 5-(aminomethyl)-2-pyridinecarboxylic acid suggests higher aqueous solubility compared to mono-hydrochloride derivatives like the target compound.

Biological Activity

5-Acetylpyridine-2-carboxylic acid hydrochloride, known for its diverse biological activities, is a compound of interest in pharmacological research. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 5-acetyl-2-pyridinecarboxylic acid hydrochloride, with the molecular formula . Its structure features a pyridine ring substituted with an acetyl group and a carboxylic acid group, which contributes to its biological properties.

- Enzyme Inhibition : Research indicates that 5-acetylpyridine-2-carboxylic acid hydrochloride may act as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of the enzyme Cdc7 kinase, which plays a crucial role in DNA synthesis and cell cycle regulation .

- Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is significant in preventing cellular damage and may have implications for diseases associated with oxidative stress.

- Modulation of Receptor Activity : There is evidence suggesting that this compound can modulate receptor activities, particularly those related to the central nervous system. Its interaction with metabotropic glutamate receptors (mGluRs) has been noted, which are critical in neurotransmission and neuroprotection .

Biological Activities and Therapeutic Applications

5-Acetylpyridine-2-carboxylic acid hydrochloride has been studied for various therapeutic applications:

- Antitumor Activity : Preliminary studies have indicated that this compound may possess antitumor properties by inhibiting cancer cell proliferation through its action on specific kinases .

- Neuroprotective Effects : Its ability to modulate neurotransmitter systems suggests potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

- Anti-inflammatory Properties : The compound's antioxidant capacity may also contribute to its anti-inflammatory effects, making it a candidate for treating inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the efficacy of 5-acetylpyridine-2-carboxylic acid hydrochloride:

- Study on Cdc7 Kinase Inhibition : A study demonstrated that derivatives of pyridine carboxylic acids could inhibit Cdc7 kinase activity, leading to reduced proliferation of cancer cell lines. This suggests a pathway through which 5-acetylpyridine-2-carboxylic acid could exert antitumor effects .

- Neuroprotective Studies : Research involving animal models has shown that compounds similar to 5-acetylpyridine can protect against neurotoxic agents by modulating mGluR activity, thus highlighting its potential in neuroprotection .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-acetylpyridine-2-carboxylic acid hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step routes, such as:

Cyclization : Formation of the pyridine ring via cyclization of precursors like acrylonitrile derivatives (e.g., using mercaptoacetic acid methyl ester as in analogous syntheses) .

Acetylation : Introducing the acetyl group via Friedel-Crafts acylation or nucleophilic substitution, optimized with catalysts like AlCl₃.

Carboxylation : Carboxylic acid introduction via oxidation or hydrolysis of nitrile intermediates .

Hydrochloride Formation : Reaction with HCl gas or concentrated hydrochloric acid to form the hydrochloride salt .

- Critical Considerations : Monitor reaction temperature and solvent polarity to avoid side products. Purity at each step should be verified via TLC or HPLC .

Q. How can researchers assess the purity of 5-acetylpyridine-2-carboxylic acid hydrochloride?

- Analytical Workflow :

-

HPLC : Use a C18 column with a mobile phase of acetonitrile/water (adjusted to pH 2.5 with trifluoroacetic acid). Detect at 254 nm for pyridine derivatives .

-

NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C-NMR (e.g., acetyl proton resonance at δ 2.6–2.8 ppm and carboxylic acid proton absence due to salt formation) .

-

Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks matching the molecular weight (calculated: 215.6 g/mol).

Parameter HPLC Conditions Acceptance Criteria Column C18, 5 µm, 250 × 4.6 mm Retention time ± 0.5 min Mobile Phase Acetonitrile:H₂O (70:30), pH 2.5 Peak symmetry ≥ 0.9 Flow Rate 1.0 mL/min Purity ≥ 95% (area normalization)

Q. What spectroscopic techniques are optimal for structural characterization?

- FT-IR : Confirm functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ for acetyl and carboxylic acid groups) .

- X-ray Crystallography : Resolve crystal structure for salt form verification, though challenges may arise due to hygroscopicity .

- Elemental Analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can contradictory data in acetylation reaction yields be resolved?

- Root Cause Analysis :

- Catalyst Inefficiency : Metal catalysts (e.g., AlCl₃) may deactivate due to moisture; use rigorously anhydrous conditions .

- Side Reactions : Competing pathways (e.g., over-acetylation) can be minimized by controlling stoichiometry and reaction time .

- Mitigation Strategies :

- Design a fractional factorial experiment to isolate critical variables (temperature, solvent, catalyst load).

- Compare yields under inert (argon) vs. ambient atmospheres to assess oxidative degradation .

Q. What strategies improve the stability of 5-acetylpyridine-2-carboxylic acid hydrochloride under physiological conditions?

- Stability Studies :

- pH Stability : Conduct accelerated degradation tests across pH 1–9 at 37°C. Monitor via HPLC for decomposition products (e.g., free carboxylic acid or acetyl hydrolysis) .

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for hydrochloride salts) .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- In Silico Approaches :

- Molecular docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like acetylcholinesterase or kinases .

- MD simulations to assess conformational stability in binding pockets .

- Experimental Validation :

- Surface Plasmon Resonance (SPR) to measure real-time binding kinetics.

- Radiolabeled analogs (³H or ¹⁴C) for tissue distribution studies in model organisms .

Data Contradiction Analysis

- Case Example : Discrepancies in reported reaction yields (e.g., 15–30% in cyclization steps) may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.